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Avanafil Impurity 13

Cat. No.: B602196
CAS No.: 759408-08-7
M. Wt: 113.16
Attention: For research use only. Not for human or veterinary use.
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Description

Avanafil Impurity 13, with the chemical name 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine and CAS Registry Number 759408-08-7, is a high-purity chemical reference standard essential for advanced pharmaceutical research and development . It has a molecular formula of C5H11N3 and a molecular weight of 113.16 g/mol . This compound is critical for compliance with stringent regulatory guidelines from the International Conference on Harmonisation (ICH), which mandate the identification and characterization of impurities in active pharmaceutical ingredients (APIs) present at levels above 0.10% to ensure drug safety and efficacy . As a well-characterized impurity, its primary application is in analytical method development and validation (AMV), quality control (QC) for avanafil API, and stability studies . Its use is fundamental in ensuring the accuracy and reliability of testing methods for the avanafil drug substance and related formulations. Furthermore, this impurity standard plays a vital role in submissions for regulatory approvals, such as Abbreviated New Drug Applications (ANDAs), by providing definitive proof of a manufacturer's capability to identify and control process-related impurities . This compound is supplied with comprehensive characterization data, ensuring full traceability and quality for the research laboratory . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N3 B602196 Avanafil Impurity 13 CAS No. 759408-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3/c6-4-5-7-2-1-3-8-5/h1-4,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFVINLJQAYNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Formation Mechanisms of Avanafil Impurity 13

Process-Related Impurities in Avanafil (B1665834) Synthesis

Identification of Synthetic Pathways Leading to Avanafil Impurity 13

Investigation of Intermediates and Side Reactions Yielding this compound

Role of Reagents and Catalysts in Impurity Formation

The reagents and catalysts used in chemical synthesis can directly contribute to impurity formation. As mentioned, trace contaminants in reagents, such as hydrazine (B178648) in HOBT, can lead to the generation of genotoxic impurities. rsc.orgrsc.orgresearchgate.netresearchgate.netscribd.com The choice of condensation agents, solvents, and catalysts can influence the reaction pathways and the profile of impurities produced. rsc.org For instance, the use of phosphorus oxychloride and other reagents in different synthetic schemes for avanafil highlights the diverse chemical environments that can lead to various impurities. researchgate.netgoogle.com

Degradation Pathways of Avanafil Leading to Impurity 13

Avanafil, like many pharmaceutical compounds, is susceptible to degradation under various stress conditions, such as hydrolysis, oxidation, heat, and light. akjournals.comresearchgate.netajper.com These degradation processes can lead to the formation of new impurities, which must be identified and controlled to ensure the stability and safety of the drug product.

Hydrolytic Degradation Mechanisms and Impurity 13 Formation

Hydrolysis, the cleavage of chemical bonds by water, is a common degradation pathway for drugs containing susceptible functional groups like amides and esters. Avanafil's structure includes an amide group that can undergo hydrolysis. researchgate.net Studies have shown that avanafil degrades under both acidic and alkaline hydrolytic conditions. akjournals.comajper.comijapbc.comijpda.org For example, significant degradation has been observed in the presence of 5 N HCl at 65°C and in 0.1M NaOH at 70°C. akjournals.comijapbc.com The degradation in alkaline conditions was found to be around 60% within 2 hours, producing degradation peaks at specific retention times in HPLC analysis. ijapbc.com Acidic hydrolysis can also lead to the formation of specific degradation products, including an "acid impurity." akjournals.com The degradation process can involve nucleophilic substitution reactions and amide hydrolysis. researchgate.netresearchgate.net

Oxidative Degradation Pathways and this compound

Oxidative degradation is another significant pathway for avanafil. The drug has been found to be sensitive to oxidative stress, particularly in the presence of hydrogen peroxide. akjournals.comtga.gov.au Studies have shown degradation when exposed to 5% H₂O₂. akjournals.com An unknown impurity was observed at a relative retention time of about 0.70 during oxidative stress studies. akjournals.com Another study identified a new oxidation-based degradation product with a predicted m/z of 367.1168. mdpi.comnih.gov The oxidation can occur at different sites within the avanafil molecule, potentially at the nitrogen atom of the amide group. nih.goviapchem.org

Table 1: Summary of Avanafil Degradation Studies

Stress Condition Conditions Observed Degradation Key Findings
Acid Hydrolysis 5 N HCl, 65°C, 24 h akjournals.com Significant degradation akjournals.com Formation of "acid impurity" as a major degradant. akjournals.com
Base Hydrolysis 5 N NaOH, 65°C, 24 h akjournals.com Stable akjournals.com -
Oxidative 5% H₂O₂, 25°C, 5 h akjournals.com Significant degradation akjournals.com Formation of an unknown impurity at RRT ~0.70. akjournals.com
Thermal 105°C, 6 h akjournals.com Degradation observed akjournals.com Formation of unknown impurities at RRT 0.81 and 1.11. akjournals.com
Humidity 90% RH, 15 days akjournals.com Degradation observed akjournals.com Formation of unknown impurities at RRT 0.81 and 1.11. akjournals.com
Photolytic 200 Wh/m² akjournals.com Stable akjournals.com -

Table 2: Identified Process-Related Impurities in Avanafil Synthesis

Impurity Name Formation Pathway Reference
Imp-A (M6) Intermediate in the main synthesis route. rsc.org researchgate.netrsc.org
Imp-B Formed from a five-step reaction involving an intermediate and tetra-methoxybenzamide. rsc.org researchgate.netrsc.org
Imp-C Intermediate from an alternative synthetic route. researchgate.netrsc.org researchgate.netrsc.org
Imp-D Formed by the esterification reaction between M6 (Imp-A) and avanafil. rsc.orgnih.gov researchgate.netrsc.orgnih.gov
Imp-E & Imp-F Potential genotoxic impurities formed from hydrazine residue in HOBT reacting with an intermediate. rsc.orgrsc.org rsc.orgrsc.org

Thermal Degradation Processes Generating Impurity 13

Thermal stress is a significant factor that can compromise the stability of pharmaceutical compounds. Forced degradation studies on avanafil have demonstrated its susceptibility to thermal conditions, leading to the formation of various degradation products.

One study investigated the thermal degradation of avanafil by exposing a solution to 80°C for 24 hours. mdpi.com Another comprehensive study conducted thermal stress testing at 105°C for 6 hours. akjournals.comresearchgate.netakjournals.com These studies confirmed that avanafil degrades under such conditions, although the specific identification of "this compound" was not explicitly mentioned. However, it was noted that under thermal and humidity stress, unknown impurities were observed. akjournals.comresearchgate.netakjournals.com

A detailed study on the impurity profiling of avanafil identified a specific degradation product, AV IX, with a mass-to-charge ratio (m/z) of 454.17, which was detected exclusively under thermal degradation conditions. researchgate.net The formation of impurities under thermal stress is often a result of bond cleavage due to the input of energy. researchgate.net

Table 1: Summary of Thermal Degradation Studies on Avanafil

Stress Condition Duration Observed Degradation Reference
80°C (in solution) 24 hours Degradation observed mdpi.com
105°C 6 hours Significant degradation observed akjournals.comresearchgate.netakjournals.com

Photolytic Degradation Studies and Impurity 13 Genesis

The stability of a drug under light exposure is a critical parameter. Studies have shown that avanafil is sensitive to light, particularly in a liquid state. formulationdiary.com

A comprehensive impurity profiling study also subjected avanafil to photolytic degradation. researchgate.net This study identified several degradation products common to other stress conditions, suggesting that light can initiate or accelerate degradation pathways. researchgate.net The aryl chloride and hydroxide (B78521) groups in the avanafil structure make it susceptible to photodecomposition. researchgate.net

Stressor-Induced Degradation Studies and Impurity 13 Production

To understand the complete degradation profile of avanafil, forced degradation studies under various chemical stressors are performed. These studies help in identifying potential impurities that could form during the shelf life of the drug product.

Avanafil has been shown to be susceptible to degradation under acidic conditions. akjournals.comresearchgate.netakjournals.com In one study, avanafil was subjected to 5 N HCl at 65°C for 24 hours, which resulted in significant degradation. akjournals.comresearchgate.netakjournals.com Another study utilized 1 M HCl at 80°C for 24 hours and also observed degradation. mdpi.com More extreme conditions of 5 N HCl at 100°C for 45 hours led to complete degradation of the drug. ekb.eg

Under acidic stress, an "acid impurity" has been reported as a major degradant. akjournals.comresearchgate.netakjournals.com Furthermore, a related compound with an m/z of 393 was clearly observed under acid degradation conditions. mdpi.comnih.gov This impurity is characterized by the removal of 2-methylpyridine (B31789) from the amine in the avanafil molecule, a process facilitated by the electron-withdrawing properties of the adjacent amide moiety which weakens the C-N bond. mdpi.comnih.gov A detailed impurity profile under acidic hydrolysis identified several degradation products, with some being common across different stress conditions. researchgate.net

The stability of avanafil under alkaline conditions has also been investigated. While some studies using 5 N NaOH at 65°C for 24 hours found avanafil to be stable akjournals.comekb.eg, another study using 1 M NaOH at 80°C for 24 hours did report degradation. mdpi.com

In the study that observed degradation, a related compound with an m/z of 393 was also detected under alkaline conditions, similar to acid degradation. mdpi.comnih.gov The degradation pattern in alkaline conditions was found to be similar to that in acidic conditions, with the formation of common degradation products. researchgate.net One unique degradation product with an m/z of 526.17 was identified under alkaline hydrolysis, which was proposed to be an adduct formed with acetonitrile (B52724), the solvent used. researchgate.net

Neutral degradation studies, typically performed in water at elevated temperatures, provide insights into the hydrolytic stability of a drug. Avanafil was found to be stable when subjected to water hydrolysis at 65°C for 24 hours. akjournals.comekb.eg However, a comprehensive stability study did report the formation of degradation products under neutral hydrolytic conditions, indicating that over time, hydrolysis can occur. researchgate.net

Humidity is another critical factor affecting the stability of solid dosage forms. Avanafil has been found to be prone to degradation under humidity stress. akjournals.comresearchgate.netakjournals.com A study conducted at 90% relative humidity for 15 days showed observable degradation. akjournals.comresearchgate.netakjournals.com During this study, unknown impurities were detected, highlighting the importance of protecting avanafil from moisture. akjournals.comresearchgate.netakjournals.com Another source confirms that avanafil is more prone to degrade in the presence of moisture. researchgate.netdergipark.org.tr

Table 2: Summary of Stressor-Induced Degradation Studies on Avanafil

Stressor Condition Duration Result Reference
Acidic 5 N HCl, 65°C 24 hours Significant degradation akjournals.comresearchgate.netakjournals.com
Acidic 1 M HCl, 80°C 24 hours Degradation observed mdpi.com
Acidic 5 N HCl, 100°C 45 hours Complete degradation ekb.eg
Alkaline 5 N NaOH, 65°C 24 hours Stable akjournals.comekb.eg
Alkaline 1 M NaOH, 80°C 24 hours Degradation observed mdpi.com
Neutral Water, 65°C 24 hours Stable akjournals.comekb.eg

Drug-Excipient Interaction Mechanisms and Impurity 13

The interaction between an active pharmaceutical ingredient (API) like Avanafil and the excipients used in its formulation is a critical factor that can influence the stability of the drug and lead to the formation of impurities. openaccessjournals.commdpi.com While direct evidence specifically linking common excipients to the formation of this compound is not extensively documented in publicly available literature, understanding the general principles of drug-excipient incompatibility allows for informed hypotheses.

Excipients are not always inert; they can contain reactive impurities or functional groups that may interact with the API. openaccessjournals.com For instance, excipients with acidic or basic properties can catalyze hydrolytic degradation pathways. The formation of this compound involves the cleavage of the Avanafil molecule, a process that could potentially be facilitated by such excipients.

Furthermore, some excipients may contain trace amounts of formaldehyde (B43269) or other reactive aldehydes. These can potentially react with amine functionalities within the Avanafil structure, leading to the formation of adducts or triggering degradation cascades that could culminate in the formation of smaller molecules like Impurity 13.

The presence of moisture within a formulation, often influenced by the hygroscopicity of the chosen excipients, can also play a significant role in hydrolysis reactions. openaccessjournals.com Given that hydrolysis is a plausible step in the degradation of Avanafil to form Impurity 13, the selection and control of excipients with low water content are crucial.

Proposed Chemical Reaction Mechanisms for this compound Formation

The formation of this compound, 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine, from the parent Avanafil molecule necessitates the cleavage of the amide bond and subsequent modification of the pyrimidine (B1678525) ring. Based on the structure of Avanafil and known chemical degradation pathways, a plausible mechanism can be proposed.

A study on the degradation of Avanafil under various stress conditions identified a degradation product, (S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl) – N -((1,4,5,6 – tetrahydro pyrimidine – 2 -yl) methyl) pyrimidine-5-carboxamide (AV XIV), which contains the core tetrahydropyrimidine (B8763341) structure of Impurity 13. researchgate.net The formation of this intermediate suggests a pathway involving the reduction of the pyrimidine ring.

The proposed mechanism likely initiates with the hydrolysis of the amide bond linking the pyrimidine-5-carboxamide moiety to the (pyrimidin-2-ylmethyl)amine side chain. This hydrolysis can be catalyzed by acidic or basic conditions, potentially influenced by excipients as discussed previously. researchgate.netmdpi.com

Following or concurrent with the amide bond cleavage, the pyrimidine ring of the liberated (pyrimidin-2-ylmethyl)amine fragment is susceptible to reduction . This reduction would convert the aromatic pyrimidine ring into a saturated 1,4,5,6-tetrahydropyrimidine (B23847) ring, yielding this compound. The exact reducing agent in a pharmaceutical formulation is not always clear but could stem from trace metals or other reactive species present.

Another potential pathway could involve the removal of the entire pyrimidine ring from the Avanafil molecule, as has been noted as a possibility in degradation studies. researchgate.net This would be a more complex degradation cascade.

The following table outlines the key proposed steps:

StepReaction TypeDescription
1 Amide HydrolysisCleavage of the C-N bond in the carboxamide linkage of Avanafil, releasing the (pyrimidin-2-ylmethyl)amine fragment.
2 ReductionSaturation of the pyrimidine ring in the liberated fragment to form the 1,4,5,6-tetrahydropyrimidine structure.

Synthesis and Isolation Methodologies for Avanafil Impurity 13 Reference Standards

Strategies for Targeted Synthesis of Avanafil (B1665834) Impurity 13

The synthesis of a specific impurity as a reference standard necessitates a well-defined and controlled chemical process. The goal is to produce the impurity in a pure form, allowing for its unequivocal identification and quantification in batches of the API.

Multi-Step Synthesis Approaches

While specific multi-step synthetic routes for Avanafil Impurity 13 are not extensively detailed in publicly available scientific literature, the general principles of organic synthesis allow for postulation of viable pathways. Given its molecular formula, a plausible approach would involve the construction of the core heterocyclic structure followed by the introduction of the necessary functional groups.

A potential synthetic strategy could commence from readily available starting materials, proceeding through a series of reactions such as condensation, cyclization, and functional group interconversion. Each step would be designed to selectively build the desired molecular architecture of this compound. The choice of reagents and reaction conditions is critical to steer the reaction towards the intended product and minimize the formation of side products.

Optimization of Synthetic Routes for Impurity Production

The optimization of a synthetic route for an impurity is a critical phase that aims to maximize the yield and purity of the final product. This process involves a systematic investigation of various reaction parameters.

Key parameters for optimization include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

Reaction Time: Monitoring the reaction progress over time helps in determining the optimal duration to achieve maximum conversion while minimizing degradation.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.

Catalyst: If a catalyst is employed, its type and loading are crucial for the efficiency and selectivity of the reaction.

Stoichiometry of Reactants: Adjusting the molar ratios of the reactants can drive the reaction to completion and improve the yield of the desired impurity.

A Design of Experiments (DoE) approach can be systematically employed to efficiently explore the effects of these parameters and their interactions, leading to a robust and reproducible synthetic process for this compound.

Isolation and Purification Techniques for this compound

Following the synthesis, the crude reaction mixture will contain the target impurity along with unreacted starting materials, reagents, and other byproducts. Therefore, efficient isolation and purification techniques are essential to obtain this compound with the high degree of purity required for a reference standard.

Preparative Chromatography for Impurity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of individual compounds from complex mixtures. syrris.jp This method offers high resolution and is particularly suitable for separating structurally similar impurities.

The development of a preparative HPLC method involves the careful selection of a stationary phase (e.g., C18 column) and a mobile phase. nih.govrsc.orgnih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), is optimized to achieve the best separation between this compound and other components in the crude mixture. nih.govrsc.orgnih.gov The flow rate and column temperature are also adjusted to enhance the separation efficiency. Once the analytical method is established, it is scaled up to a preparative scale to process larger quantities of the crude product. Fractions are collected as they elute from the column, and those containing the pure impurity are identified by analytical techniques such as analytical HPLC or Ultra-Performance Liquid Chromatography (UPLC). nih.govrsc.orgnih.govresearchgate.net

Crystallization and Other Purification Methods

Crystallization is a common and effective technique for the final purification of solid compounds. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude, isolated impurity is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the impurity decreases, leading to the formation of crystals. The impurities that are present in smaller amounts remain in the solution. The resulting crystals are then collected by filtration, washed with a cold solvent to remove any adhering mother liquor, and dried.

The selection of an appropriate solvent system is crucial for successful crystallization. The ideal solvent should have a high dissolving power for the impurity at high temperatures and a low dissolving power at low temperatures.

Other purification techniques that can be employed, either alone or in combination with chromatography and crystallization, include:

Extraction: To separate the impurity from other components based on their differential solubility in two immiscible liquid phases.

Distillation: If the impurity is a volatile liquid, distillation can be used for purification based on differences in boiling points.

The purity of the final isolated this compound is confirmed using a battery of analytical techniques, including HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure it meets the stringent requirements for a reference standard. nih.govrsc.orgnih.govresearchgate.net

Structural Elucidation Methodologies for Avanafil Impurity 13

Spectroscopic Techniques for Structural Confirmation

The definitive identification of a chemical structure, such as that of Avanafil (B1665834) Impurity 13, is achieved not by a single method, but by the combined application of several spectroscopic techniques. ontosight.ai Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed. NMR provides detailed information about the carbon-hydrogen framework, while MS reveals the molecular weight and elemental composition. ontosight.ainist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR can map out the connectivity and spatial relationships of atoms. sigmaaldrich.com For a molecule like Avanafil Impurity 13, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. sigmaaldrich.com

1H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is the first step in elucidating a molecule's structure. It provides information on the number of distinct proton environments, the electronic environment of each proton (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration). sigmaaldrich.com

For the proposed structure of this compound (1,4,5,6-Tetrahydro-2-pyrimidinemethanamine), one would expect to observe distinct signals corresponding to the different protons in the molecule. The protons on the tetrahydropyrimidine (B8763341) ring and the exocyclic aminomethyl group would each produce characteristic signals. For instance, the methylene (B1212753) protons at positions 4, 5, and 6 of the ring would likely appear as multiplets due to coupling with adjacent protons. The chemical shifts would be influenced by their proximity to the nitrogen atoms.

Illustrative ¹H NMR Data Table for this compound (Note: This table is a representative example of expected values based on the chemical structure, as specific published data is unavailable.)

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)Integration
-CH₂- (Ring, C5)~1.7QuintetJ ≈ 6.02H
-CH₂- (Ring, C4/C6)~3.2TripletJ ≈ 6.04H
-CH₂-NH₂~3.5Singlet (or broad)-2H
-NH- (Ring)BroadBroad Singlet-2H
-NH₂ (Amine)BroadBroad Singlet-2H
13C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing chemists to determine the number of different carbon environments. researchgate.net For this compound, which has the molecular formula C₅H₁₁N₃, one would expect to see signals for each of the carbon atoms. The chemical shifts of these signals would indicate the type of carbon (e.g., aliphatic, or adjacent to a heteroatom).

Illustrative ¹³C NMR Data Table for this compound (Note: This table is a representative example of expected values based on the chemical structure, as specific published data is unavailable.)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CH₂- (Ring, C5)~19
-CH₂- (Ring, C4/C6)~40
-CH₂-NH₂~45
C=N (Ring, C2)~155
2D NMR Experiments (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the -CH₂-CH₂-CH₂- sequence within the tetrahydropyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is vital for connecting molecular fragments. For example, HMBC could show a correlation from the aminomethyl protons to the C2 carbon of the pyrimidine (B1678525) ring, confirming the connectivity of this side chain.

Together, these 2D experiments provide a detailed and unambiguous map of the molecular structure, confirming the identity of this compound. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns. nist.gov

High Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures molecular masses with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental formula. For this compound (C₅H₁₁N₃), HRMS would be used to confirm its exact mass, distinguishing it from other compounds that might have the same nominal mass.

An HRMS analysis would be expected to find a molecular ion peak [M+H]⁺ at an m/z value corresponding to the exact mass of C₅H₁₂N₃⁺ (114.1026), thus confirming the elemental composition.

Illustrative HRMS Data Table for this compound

IonCalculated Exact Mass [M+H]⁺Observed m/zFormula
[M+H]⁺114.1026114.1025C₅H₁₂N₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a well-established technique for identifying the functional groups present in a molecule. The structure of Avanafil was itself confirmed using IR spectroscopy, among other methods. tga.gov.autga.gov.au When an isolated sample of this compound is analyzed, its IR spectrum is compared to that of pure Avanafil. The presence, absence, or shift of specific absorption bands provides direct evidence of structural changes. For example, the disappearance of a characteristic amide C=O stretch (typically ~1660 cm⁻¹) or the appearance of a new band for a carboxyl C=O stretch (~1710 cm⁻¹) would indicate hydrolysis of an amide bond. rsc.org

Table 3: Key Functional Groups and Illustrative IR Frequencies

Functional GroupCharacteristic IR Absorption Range (cm⁻¹)Relevance to Avanafil Structure
N-H Stretch (Amine/Amide)3300-3500Present in amine and amide links.
C-H Stretch (Aromatic)3000-3100Indicates integrity of aromatic rings.
C-H Stretch (Aliphatic)2850-2960Indicates integrity of alkyl portions.
C=O Stretch (Amide)1630-1680Confirms presence of the carboxamide moiety.
C-O Stretch (Ether)1200-1275Confirms presence of the methoxy (B1213986) group.

Chromatographic Techniques for Structural Inference

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are used not only to separate the impurity from the API but also to provide initial clues about its structure. nih.gov

In reversed-phase HPLC, a compound's retention time (RT) is primarily influenced by its polarity. Less polar compounds interact more strongly with the non-polar stationary phase and thus have longer retention times, while more polar compounds elute earlier. By comparing the retention time of this compound to that of Avanafil, a relative retention time (RRT) can be calculated. akjournals.com An RRT value less than 1.0 suggests the impurity is more polar than Avanafil (e.g., due to hydrolysis of an amide to a carboxylic acid), whereas an RRT greater than 1.0 suggests it is less polar. This information helps narrow down the list of possible structures. Studies on Avanafil have reported the RRTs for numerous known impurities, demonstrating the utility of this approach. akjournals.com

Table 4: Illustrative Relative Retention Time (RRT) Analysis

CompoundHypothetical Retention Time (min)Relative Retention Time (RRT)Inferred Polarity vs. Avanafil
Avanafil19.01.00Reference
More Polar Impurity (e.g., Acid Impurity)17.90.94More Polar
Less Polar Impurity (e.g., Dimer Impurity)29.01.58Less Polar

Data adapted from related Avanafil impurity studies for illustrative purposes. akjournals.com

While spectroscopic and chromatographic analyses provide strong evidence for a proposed structure, the definitive confirmation comes from co-elution studies. This technique requires the chemical synthesis of a high-purity reference standard of the proposed structure for this compound. rsc.orgresearchgate.net

The analytical process is straightforward:

A solution of the synthesized reference standard is injected into the HPLC/UPLC system to determine its retention time.

The sample containing Avanafil and Impurity 13 is injected separately to record the impurity's retention time.

The sample is then "spiked" with the synthesized reference standard, and the mixture is injected.

If the proposed structure is correct, the reference standard and the impurity will be chromatographically indistinguishable. They will co-elute as a single, sharp, and symmetrical peak. nih.gov If two separate peaks are observed, the proposed structure is incorrect. This method provides the highest level of confidence in structural confirmation and is a standard practice in the pharmaceutical industry for impurity identification. rsc.orgresearchgate.net

Analytical Methodologies for this compound Remain Undocumented in Public Scientific Literature

Despite a comprehensive search of scientific databases and chemical supplier information, detailed analytical methodologies for the detection, separation, and quantification of the specific chemical compound known as "this compound" are not available in published literature. This prevents the creation of a scientifically accurate article based on the requested detailed outline.

This compound is identified by chemical suppliers primarily by the CAS Number 759408-08-7 and the chemical name 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine. It is considered an impurity or related compound of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor. However, there are conflicting reports from different chemical suppliers, with the same "Impurity 13" designation being applied to other molecules with different chemical structures and CAS numbers.

While extensive research has been published on the analytical methods for Avanafil and its various other process-related and degradation impurities, none of these studies specifically name or provide data for a compound identified as "this compound" or CAS 759408-08-7. researchgate.netakjournals.commdpi.comresearchgate.net The existing literature details robust High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) methods, including specifics on reversed-phase columns, gradient elution, and mobile phase compositions for separating impurities designated with names such as "deschloro impurity," "acid impurity," "dimer impurity," and "Imp-A, B, C, and D." researchgate.netakjournals.com

Without published research specifically focused on this compound, it is not possible to provide factual and accurate information regarding the development and optimization of chromatographic methods for this particular compound. Generating content for the requested subheadings—such as Reversed-Phase HPLC Development, Gradient Elution Optimization, Stationary Phase Selection, Mobile Phase Composition Effects, and UPLC Methods—would require speculation and fabrication of data, which falls outside the scope of a factual and authoritative scientific article.

Therefore, the information required to construct the requested article is not presently in the public domain.

Analytical Methodologies for Detection, Separation, and Quantification of Avanafil Impurity 13

Chromatographic Method Development and Optimization

Ultra-High Performance Liquid Chromatography (UPLC) Methods

Enhanced Resolution and Speed in Impurity Separation

To achieve enhanced resolution and speed in the separation of Avanafil (B1665834) Impurity 13 from Avanafil and other potential impurities, Ultra-High Performance Liquid Chromatography (UPLC) is a preferred technique. tlcstandards.comrsc.org The use of sub-2 µm particle columns in UPLC systems allows for higher efficiency, improved resolution, and significantly faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC).

For a small, polar compound like 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine, a hydrophilic interaction liquid chromatography (HILIC) approach could be highly effective. HILIC columns are specifically designed to retain and separate polar compounds that show little or no retention on traditional reversed-phase C18 columns.

A hypothetical UPLC-HILIC method for Avanafil Impurity 13 could employ an amide or a cyano-based column with a mobile phase consisting of a high percentage of an organic solvent like acetonitrile (B52724) and a small percentage of an aqueous buffer. This setup would promote the retention of the polar impurity, allowing for its separation from the non-polar Avanafil.

Table 1: Illustrative UPLC-HILIC Parameters for this compound Separation

ParameterIllustrative Condition
Column HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium (B1175870) Formate (B1220265) in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 210 nm or Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is a powerful tool for the definitive identification and quantification of impurities, even at trace levels. pharmaffiliates.comsimsonpharmauat.com Its high sensitivity and selectivity make it indispensable for impurity profiling in the pharmaceutical industry.

Integrating a Diode Array Detector (DAD) with an LC system provides valuable information on the purity of a chromatographic peak. tlcstandards.comrsc.org The DAD acquires spectra across a range of wavelengths, allowing for the assessment of peak purity by comparing spectra at different points across the peak. For this compound, which lacks a significant chromophore compared to Avanafil, the DAD might be used at a lower UV wavelength (e.g., 200-220 nm) to maximize sensitivity. While DAD provides some level of confidence, it is often not sufficient for unambiguous identification, especially for novel or unexpected impurities.

For highly selective and sensitive detection of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. simsonpharma.comsimsonpharma.com This technique involves the selection of a specific precursor ion (the molecular ion of the impurity) and its fragmentation to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), a very high degree of selectivity and sensitivity can be achieved, minimizing interference from the sample matrix.

Given the molecular weight of 1,4,5,6-Tetrahydro-2-pyrimidinemethanamine as 113.16 g/mol , an LC-MS/MS method would be set to monitor the transition of the protonated molecule [M+H]⁺ at m/z 114.1 to one or more of its specific fragment ions.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

ParameterIllustrative Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 114.1
Product Ion(s) (Q3) To be determined via compound optimization
Collision Energy To be optimized
Dwell Time 100 ms

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and high-throughput alternative for the detection of impurities. clearsynth.com For a polar compound like this compound, a normal-phase HPTLC approach using silica (B1680970) gel plates would be suitable. The mobile phase would typically consist of a mixture of a polar solvent (like methanol (B129727) or ammonia) and a less polar solvent (like dichloromethane (B109758) or toluene) to achieve the desired separation.

After development, the plate can be visualized under UV light (if the impurity has some UV absorbance) or by spraying with a suitable chromogenic reagent (e.g., ninhydrin (B49086) for primary amines) to detect the impurity spot. The retention factor (Rf) value of the impurity spot would be used for its identification.

Table 3: Illustrative HPTLC System for this compound

ParameterIllustrative Condition
Stationary Phase HPTLC Silica Gel 60 F254 plates
Mobile Phase Dichloromethane:Methanol:Ammonia (8:2:0.1, v/v/v)
Detection UV at 254 nm or post-derivatization with ninhydrin
Expected Rf To be determined experimentally

Method Validation According to ICH Guidelines (Q2(R1))

Any analytical method used for the quantification of impurities in a pharmaceutical context must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. veeprho.com This ensures that the method is reliable, reproducible, and fit for its intended purpose.

Specificity and Selectivity Studies for this compound

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. For this compound, specificity studies would involve demonstrating that the method can separate it from Avanafil, other known Avanafil impurities, and any potential degradation products.

This is typically achieved by spiking the sample with this compound and other related compounds and demonstrating baseline resolution between all peaks in the chromatogram. Forced degradation studies on Avanafil would also be performed (e.g., exposure to acid, base, oxidation, heat, and light) to generate potential degradation products. simsonpharmauat.com The analytical method must be able to separate this compound from any of these newly formed peaks. In LC-MS/MS, selectivity is further enhanced by the uniqueness of the MRM transition.

Resolution from Avanafil and Other Impurities/Degradants

The primary goal of the chromatographic method is to achieve baseline separation between Avanafil, Impurity 13, and all other potential impurities and degradation products. Research has led to the development of effective reverse-phase HPLC (RP-HPLC) methods for this purpose.

One successful method utilizes an Inertsil ODS 3 column (250 mm × 4.6 mm, 3 μm) with a gradient elution system. akjournals.com The mobile phase consists of two components: Mobile Phase A (0.1% trifluoroacetic acid and triethylamine (B128534) in water) and Mobile Phase B (a 20:80 v/v mixture of water and acetonitrile). akjournals.com The analysis is conducted at a column temperature of 45 °C and a flow rate of 1.2 mL/min, with UV detection at 245 nm. akjournals.com This method has proven effective in separating Avanafil from known impurities such as deschloro, acid, dichloro, dimer, and diamine impurities, demonstrating its capability to resolve a complex mixture of related substances. akjournals.com

Another ultra-performance liquid chromatography (UPLC) method uses a Waters ACQUITY HSS C18 column (50 mm × 2.1 mm, 1.8 μm) at 35 °C. rsc.org The mobile phase for this method is composed of a 20 mM ammonium formate aqueous solution (pH 5.0) and acetonitrile, run in a gradient mode. rsc.org This UPLC method successfully resolved Avanafil from four other process-related impurities, indicating its high resolving power. rsc.org

Peak Purity Assessment

Peak purity assessment is a critical step to ensure that the chromatographic peak corresponding to an analyte is not co-eluting with other impurities. This is typically performed using a photodiode array (PDA) detector. zenodo.org For all stress samples in forced degradation studies of Avanafil, the peak purity of the main drug was tested to confirm the specificity of the analytical method. akjournals.comresearchgate.net This ensures that the quantification of Avanafil and its impurities is not affected by hidden, co-eluting peaks, thereby confirming the method's specificity. zenodo.org

Linearity and Range Determination

Linearity studies are conducted to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a specified range. For Avanafil and its impurities, linearity is typically established from the Limit of Quantitation (LOQ) to 150% of the target concentration. akjournals.comzenodo.org A linear relationship is demonstrated by plotting the peak area against the concentration and is confirmed by a high correlation coefficient (R²), which should ideally be greater than 0.999. akjournals.comzenodo.org

Table 1: Example Linearity Data for Avanafil and Associated Impurities

Analyte Range Correlation Coefficient (R²)
Avanafil LOQ - 150% > 0.999
Deschloro Impurity LOQ - 150% > 0.999
Acid Impurity LOQ - 150% > 0.999
Dichloro Impurity LOQ - 150% > 0.999
Dimer Impurity LOQ - 150% > 0.999
Diamine Impurity LOQ - 150% > 0.999

This table presents typical linearity results for Avanafil and its known impurities as established in validated HPLC methods. akjournals.comakjournals.com

Accuracy and Recovery Studies

Accuracy is determined by performing recovery studies, where a known amount of the impurity is spiked into a sample matrix at various concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification limit). rsc.orgakjournals.com The percentage of the impurity that is recovered by the analytical method is then calculated. The acceptance criteria for recovery are typically within the range of 85-115%. zenodo.org Studies on Avanafil impurities have shown recovery values well within this range, confirming the accuracy of the methods. akjournals.comzenodo.org

Table 2: Example Accuracy (Recovery) Data for Avanafil Impurities

Impurity Spiked Level Mean Recovery (%)
Impurity A 20%, 50%, 100%, 150% 92.17% - 98.59%
Impurity B 20%, 50%, 100%, 150% 98.51% - 101.26%
Impurity C 20%, 50%, 100%, 150% 95.37% - 100.54%
Impurity D 20%, 50%, 100%, 150% 97.12% - 103.14%

This table is based on recovery data for four process-related impurities of Avanafil, demonstrating the method's accuracy. rsc.org

Precision Assessment (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and instrument.

Intermediate Precision (Ruggedness): Assesses precision across different days, analysts, and equipment. akjournals.comakjournals.com

The precision is expressed as the Relative Standard Deviation (%RSD) of the results. For impurity analysis, the %RSD should typically be less than 10% at the LOQ level and lower for higher concentrations. zenodo.org Validated methods for Avanafil impurities demonstrate excellent precision, with %RSD values well within acceptable limits. akjournals.comzenodo.orgakjournals.com

Table 3: Example Precision Data for Avanafil Impurities

Parameter Impurity % RSD
Repeatability Deschloro Impurity < 5.0%
Acid Impurity < 5.0%
Dimer Impurity < 5.0%
Intermediate Precision Deschloro Impurity < 5.0%
Acid Impurity < 5.0%
Dimer Impurity < 5.0%

This table shows typical repeatability and intermediate precision results for spiked Avanafil impurities, with acceptance criteria for RSD generally being low. akjournals.comakjournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. jptcp.com These limits are crucial for controlling trace-level impurities. They are often established based on the signal-to-noise ratio, where the ratio is typically 3:1 for LOD and 10:1 for LOQ. akjournals.com

Table 4: Example LOD and LOQ Values for Avanafil and Related Impurities

Analyte LOD (% w/w) LOQ (% w/w)
Avanafil 0.005% 0.015%
Deschloro Impurity 0.005% 0.015%
Acid Impurity 0.005% 0.015%
Dichloro Impurity 0.005% 0.015%
Dimer Impurity 0.005% 0.015%
Diamine Impurity 0.005% 0.015%

This table presents typical LOD and LOQ values relative to the Avanafil test concentration, as determined in a validated HPLC method. akjournals.comakjournals.com

Impurity Profiling and Control Strategies for Avanafil Impurity 13

Development of Impurity Specifications and Acceptance Criteria

The establishment of specifications and acceptance criteria for any impurity is a scientifically driven process guided by international regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines. These guidelines provide a framework for setting limits on impurities based on their potential risk to patient safety.

For Avanafil (B1665834) Impurity 13, the development of its specifications would involve a thorough evaluation of data gathered during the chemical development of Avanafil, routine batch analyses, and stability studies. The selection of Avanafil Impurity 13 as a "specified impurity" in the drug substance specification is based on its consistent appearance in batches manufactured by the proposed commercial process. researchgate.net

The acceptance criteria are established at a level that is as low as reasonably practicable and is justified by safety data. The level of any impurity present in a new drug substance that has been adequately tested in safety and/or clinical studies is considered qualified. researchgate.net If this compound is a significant metabolite in animal and/or human studies, it is also generally considered qualified. researchgate.net

The acceptance criteria should be set no higher than the level that can be justified by safety data and should be consistent with the level achievable by the manufacturing process and the analytical capability. researchgate.net For non-mutagenic impurities, the principles outlined in documents such as the FDA's MAPP 5017.2, which bases acceptance criteria on clinical relevance, may also be applied.

The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. researchgate.net These thresholds are instrumental in setting the acceptance criteria for impurities like this compound.

Analytical Method Application for Routine Quality Control

For the routine quality control of this compound, a validated, stability-indicating analytical method is essential. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques employed for the separation and quantification of impurities in active pharmaceutical ingredients (APIs) like Avanafil.

A study by Zhao et al. (2022) developed and validated a UPLC method for the determination of four process-related impurities in Avanafil. nih.govresearchgate.net While this study did not specifically mention this compound, the methodology provides a strong basis for a suitable analytical procedure for its routine quality control. The method demonstrated good specificity, linearity, precision, accuracy, and sensitivity for the analyzed impurities. nih.govresearchgate.net

Such a method would typically be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation would include studies on:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Below is an interactive data table summarizing typical validation parameters for an analytical method for Avanafil impurities, which would be applicable for the quality control of this compound.

Validation ParameterTypical Acceptance CriteriaFinding for a Representative UPLC Method for Avanafil Impurities nih.gov
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.999 for Avanafil and four impurities
Accuracy (% Recovery) 98.0% to 102.0%92.17% to 103.14% for four impurities at different concentrations
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.0%0.085% to 0.962% for four impurities
- Intermediate Precision (Inter-day)≤ 3.0%0.407% to 2.187% for four impurities
LOD (µg/mL) Report0.003 to 0.012 µg/mL for four impurities
LOQ (µg/mL) Report0.011 to 0.039 µg/mL for four impurities

This table is based on data for other Avanafil impurities and serves as a representative example.

Mass Balance Studies in Degradation Analysis

Mass balance is a critical component of forced degradation studies, which are performed to understand the stability of a drug substance and to develop stability-indicating analytical methods. The principle of mass balance is to account for all the mass of the drug substance after it has been subjected to stress conditions such as acid, base, oxidation, heat, and light.

In practice, a good mass balance is achieved when the sum of the assay of the undegraded drug and the levels of all known and unknown degradation products is close to 100% of the initial assay value. A mass balance of 95% to 105% is generally considered acceptable and provides confidence that all major degradation products have been detected.

A stability-indicating HPLC method for Avanafil and its degradation products was developed and validated, where mass balance was a key parameter. pharmacalculation.comakjournals.com In this study, Avanafil tablets were subjected to various stress conditions, and the resulting degradants were separated and quantified. The mass balance was found to be greater than 97% for all stress conditions, indicating that the analytical method was capable of detecting all significant degradation products. pharmacalculation.comakjournals.com

While the specific contribution of this compound to the mass balance in these studies is not detailed in the available literature, its presence as a potential degradant or process-related impurity would need to be accounted for in a comprehensive mass balance analysis. If this compound is formed during degradation, its quantification would be essential for achieving a satisfactory mass balance.

The following interactive data table illustrates the concept of a mass balance study for Avanafil under different stress conditions, as reported in a representative study.

Stress Condition% Assay of Avanafil% Total Impurities/DegradantsMass Balance (%)
Acid Hydrolysis 85.213.899.0
Base Hydrolysis 98.51.299.7
Oxidative Degradation 90.18.999.0
Thermal Degradation 96.33.199.4
Photolytic Degradation 99.10.899.9

This table is based on a representative study of Avanafil degradation and illustrates the principle of mass balance. The specific contribution of this compound is not specified in the source literature.

Pre Clinical Assessment Methodologies for Avanafil Impurity 13 Non Clinical Data

In-Silico Toxicity Prediction Methodologies

Before any laboratory testing, computational or in-silico models are employed as a primary screening tool to predict the potential toxicity of an impurity. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Quantitative Structure-Activity Relationship (QSAR) Evaluation (e.g., Derek, Sarah)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity of a chemical based on its molecular structure. For impurity assessment, two complementary types of (Q)SAR models are typically used as recommended by the ICH M7 guideline. guidechem.com

Expert Rule-Based Systems (e.g., Derek Nexus): These systems consist of a knowledge base of structural alerts, which are molecular substructures known to be associated with specific toxicities. An expert system like Derek Nexus would analyze the impurity's structure for these alerts to predict potential hazards such as mutagenicity.

Statistical-Based Systems (e.g., Sarah Nexus): These models are built from large datasets of chemicals with known experimental toxicity data. They use statistical algorithms to identify relationships between structural features and toxicity, providing a probabilistic assessment of the likelihood that a new chemical will be toxic.

The combination of both methods provides a more robust prediction of an impurity's potential for genotoxicity.

Prediction of Mutagenic Alert Structures

A key outcome of in-silico analysis is the identification of "structural alerts" for mutagenicity. These are specific chemical groups or fragments within the molecule that are associated with the ability to damage DNA. The presence of a structural alert in an impurity would classify it, at a minimum, as a Class 3 impurity under ICH M7 guidelines, necessitating further biological testing to confirm or refute the prediction. guidechem.com

In Vitro Genotoxicity Testing Methodologies

If in-silico predictions indicate a potential for genotoxicity, or as a standard part of qualification, in vitro tests are conducted. These laboratory-based assays use cells or bacteria to assess the potential of a substance to cause genetic damage.

Ames Test and Bacterial Reverse Mutation Assay (e.g., TA97a, TA98, TA100, TA102, TA1535 strains)

The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone of genotoxicity testing. cymitquimica.com This assay utilizes specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations rendering them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).

The test exposes these bacteria to the impurity . If the impurity is a mutagen, it will cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and thus grow on a medium lacking it. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a control group. A standard panel of tester strains (e.g., TA97a, TA98, TA100, TA102, and TA1535) is used to detect different types of mutational events. The assay is conducted with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism to detect substances that become genotoxic only after being metabolized.

Investigation of Dose-Response Relationships in Genotoxicity

Establishing a dose-response relationship is a fundamental concept in toxicology. In genotoxicity testing, this involves evaluating the impurity over a range of concentrations. A clear dose-response relationship, where the observed genotoxic effect increases with the concentration of the impurity, provides strong evidence of a genotoxic hazard. allmpus.comclearsynth.com The quantitative analysis of this relationship is crucial for risk assessment and for determining safe exposure limits.

Methodologies for Toxicological Assessment of Impurities (Excluding Outcomes)

Identification and Characterization: The impurity's structure is definitively identified.

Literature Review: A thorough search is conducted for any existing toxicological data on the impurity or structurally similar compounds.

In-Silico Assessment: As described in section 7.1, computational models are used to predict potential genotoxicity and other toxicities.

Genotoxicity Testing: Based on the in-silico results and regulatory requirements, a battery of in vitro (and sometimes in vivo) genotoxicity tests is performed. fda.gov

General Toxicity Studies: If the impurity is present at significant levels and is non-genotoxic, further toxicological studies (e.g., repeated-dose toxicity studies in animals) may be required to qualify it.

Establishment of an Acceptable Intake (AI): Based on all available data, a Permitted Daily Exposure (PDE) or an Acceptable Intake (AI) is established. For genotoxic impurities, this is often based on the Threshold of Toxicological Concern (TTC), a concept that defines a level of exposure that is considered to pose a negligible risk of carcinogenicity or other toxic effects. vwr.com

This systematic approach ensures that any potential risks associated with pharmaceutical impurities are thoroughly evaluated and controlled to protect patient safety.

General Principles of Impurity Qualification Thresholds

The pre-clinical assessment of any pharmaceutical impurity, including a theoretical "Avanafil Impurity 13," is governed by a set of internationally recognized principles designed to ensure patient safety. These principles are primarily outlined in the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities (degradation products) in new drug products. premier-research.comfda.govich.org The fundamental concept is that the toxicity of any compound is related to the dose, and therefore, a threshold-based approach is used to determine the level of scrutiny an impurity requires. uspnf.com

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at a specified level or concentration. ich.org If the level of any impurity in a new drug substance or product has been adequately tested in safety and/or clinical studies, it is considered qualified. ich.orgpda.org Similarly, impurities that are also significant metabolites in animal or human studies are generally considered qualified. pda.orgmedcraveonline.com

The ICH guidelines establish three key action thresholds based on the maximum daily dose (MDD) of the drug. These thresholds trigger specific regulatory requirements for reporting, identification, and, ultimately, qualification.

Reporting Threshold : This is the level above which an impurity must be reported in regulatory submissions. ich.org Any impurity observed at a level greater than this threshold must be documented with the analytical procedures used. ich.org

Identification Threshold : This is a higher limit above which an impurity's structure must be determined and characterized. ich.org

Qualification Threshold : This is the limit above which an impurity requires a formal safety assessment to justify its presence. ich.org If an impurity's concentration exceeds this threshold and it has not been adequately evaluated in prior safety or clinical studies, a specific toxicological evaluation is necessary. medcraveonline.comsftox.com

The qualification process for an impurity exceeding the threshold involves a thorough safety assessment. This may include a review of available scientific literature, and if data is insufficient, it may necessitate conducting a series of non-clinical toxicology studies. ich.orgmedcraveonline.com These studies are designed to characterize the impurity's toxicological profile and can include assessments for genotoxicity (the potential to damage DNA) and general toxicity in repeat-dose studies. medcraveonline.com The duration of these repeat-dose studies typically depends on the proposed duration of clinical use of the drug product. pda.org The goal is to establish a margin of safety that assures the impurity level is safe for human consumption under the specified conditions of use. pda.org

For impurities with the potential to be unusually potent or toxic, such as some genotoxic compounds, lower thresholds may be warranted based on scientific rationale. uspnf.commedcraveonline.com The ICH M7 guideline specifically provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. premier-research.comeuropa.eu

The following tables summarize the standard ICH thresholds for impurities in new drug substances and new drug products.

Table 1: Thresholds for Impurities in New Drug Substances (ICH Q3A(R2))

This table outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2). ich.orguspnf.com

Table 2: Thresholds for Impurities (Degradation Products) in New Drug Products (ICH Q3B(R2))

This table details the thresholds for degradation products found in the final drug product, which are often more granular.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 1 mg0.1%1.0% or 5 µg TDI (whichever is lower)1.0% or 50 µg TDI (whichever is lower)
1 mg - 10 mg0.1%0.5% or 20 µg TDI (whichever is lower)0.5% or 200 µg TDI (whichever is lower)
> 10 mg - 100 mg0.1%0.2% or 200 µg TDI (whichever is lower)0.2% or 300 µg TDI (whichever is lower)
> 100 mg - 2 g0.1%0.2% or 2 mg TDI (whichever is lower)0.2% or 3 mg TDI (whichever is lower)
> 2 g0.05%0.10%0.15%
TDI = Total Daily Intake. Source: Adapted from ICH Harmonised Tripartite Guideline Q3B(R2). fda.govich.orgresearchgate.net

Regulatory and Quality Assurance Considerations for Avanafil Impurity 13

Compliance with International Conference on Harmonisation (ICH) Guidelines

The ICH has established a comprehensive set of guidelines that are globally recognized and implemented to ensure the quality of pharmaceutical products. The management of Avanafil (B1665834) Impurity 13 must adhere to these standards.

The ICH Q3A/B guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products. ich.orgich.org The maximum daily dose of the drug substance dictates the thresholds for these actions. For Avanafil, with a maximum daily dose of 200 mg, any impurity exceeding 0.10% must be identified. rsc.orgresearchgate.net

The qualification of an impurity is the process of acquiring and evaluating data to establish its biological safety at a specified level. If Avanafil Impurity 13 is present at levels greater than the qualification threshold, its safety must be demonstrated.

Table 1: ICH Q3A/B Thresholds for Avanafil Impurities

ThresholdMaximum Daily Dose ≤ 2gApplication to Avanafil (200 mg/day)
Reporting 0.05%0.05%
Identification 0.10% or 1.0 mg per day (whichever is lower)0.10%
Qualification 0.15% or 1.0 mg per day (whichever is lower)0.15%

This table illustrates the standard ICH thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of Avanafil.

ICH Q1A(R2) outlines the requirements for stability testing to provide evidence on how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light. ich.orgresearchgate.netarabjchem.orgich.org Stability studies are crucial for determining the re-test period for the drug substance and the shelf life for the drug product.

For this compound, stability studies must be conducted to understand its formation and degradation profile. Stress testing under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal conditions helps to identify potential degradation products and establish the intrinsic stability of the molecule. researchgate.netarabjchem.org Long-term and accelerated stability studies are performed on at least three primary batches to support the proposed shelf life. ich.org

Table 2: Typical Conditions for Stability Testing of Avanafil

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

This table summarizes the storage conditions for stability studies as per ICH Q1A(R2) guidelines. ich.org

To accurately quantify this compound, the analytical methods used must be validated according to ICH Q2(R1). mdpi.comdntb.gov.uaijnrd.org This guideline ensures that the analytical procedure is suitable for its intended purpose. The validation process involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. mdpi.comijnrd.org

A validated, stability-indicating analytical method is essential to separate and quantify this compound from the active pharmaceutical ingredient (API), other impurities, and degradation products. mdpi.comakjournals.com

Table 3: Parameters for Validation of an Analytical Method for this compound

Validation ParameterDescription
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity Ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

This table outlines the key parameters required for the validation of an analytical procedure according to ICH Q2(R1).

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu The guideline outlines a process for identifying and classifying impurities based on their mutagenic potential.

For this compound, a risk assessment must be conducted. This typically begins with a computational toxicology assessment using quantitative structure-activity relationship (QSAR) models to predict its mutagenic potential. nih.govresearcher.life If the QSAR analysis suggests a risk of mutagenicity, further testing, such as a bacterial reverse mutation (Ames) test, is required to confirm the finding. nih.govresearchgate.netresearchgate.net

Impurities are classified from Class 1 (known mutagenic carcinogens) to Class 5 (no structural alerts or evidence of mutagenicity). nih.gov The control strategy for the impurity depends on its classification. For a Class 5 impurity, it can be controlled as a non-mutagenic impurity according to ICH Q3A/B guidelines. nih.govresearchgate.net

Table 4: ICH M7 Classification of Impurities

ClassDescription
Class 1 Known mutagenic carcinogens.
Class 2 Known mutagens with unknown carcinogenic potential.
Class 3 Alerting structure, unrelated to the API; no mutagenicity data.
Class 4 Alerting structure, shared with the API or related compounds that are non-mutagenic.
Class 5 No structural alerts, or sufficient data to demonstrate lack of mutagenicity.

This table summarizes the classification of impurities based on their mutagenic potential as per ICH M7.

Pharmaceutical Regulatory Filings and Impurity Data Requirements

The data generated through the application of ICH guidelines is a cornerstone of regulatory submissions for pharmaceutical products.

For a generic drug manufacturer seeking approval for Avanafil through an ANDA, comprehensive data on impurities, including this compound, is a critical component of the submission. ecfr.govijdra.com The ANDA must demonstrate that the generic product is pharmaceutically equivalent and bioequivalent to the reference listed drug. ijdra.com

The impurity profile of the generic drug substance and drug product must be well-characterized and controlled. finnegan.com This includes providing:

A list of all identified and unidentified impurities.

The analytical procedures used for their detection and quantification.

A summary of the impurity levels in multiple batches of the drug substance and product.

Justification for the proposed impurity limits.

This compound, as a potential process impurity or degradant, must be monitored and controlled within the limits specified in the ANDA. synzeal.com The presence of any new impurity not found in the reference product, or an existing impurity at a higher level, may require additional qualification data to ensure the safety of the generic product. ijdra.com

Post-Approval Monitoring and Life Cycle Management of Impurities

The regulatory and quality assurance oversight of a pharmaceutical product does not conclude upon its initial approval. Instead, it transitions into a continuous process of post-approval monitoring and life cycle management. This phase is critical for ensuring that the quality, safety, and efficacy of the drug substance are maintained over time. For this compound, this involves a robust framework for monitoring, managing changes, and ensuring the continued suitability of control strategies throughout the product's commercial life. americanpharmaceuticalreview.comeuropa.eu

A cornerstone of post-approval monitoring is the routine analysis of Avanafil drug substance batches to ensure that this compound remains within its specified acceptance criteria. This ongoing verification is part of a broader Continued Process Verification (CPV) program, which provides ongoing assurance that the manufacturing process remains in a state of control. sigmaaldrich.comfda.gov Data from routine production is collected and statistically trended to detect any variability or shifts in the process that could impact impurity levels. sigmaaldrich.com An upward trend in the concentration of this compound, even while still within specification, would trigger an investigation to identify the root cause and implement appropriate corrective and preventive actions (CAPAs).

The life cycle management of impurities is intrinsically linked to the management of post-approval Chemistry, Manufacturing, and Controls (CMC) changes. europa.eueuropa.eu Pharmaceutical product life cycle management, as outlined in guidelines like ICH Q12, provides a framework to facilitate these changes in a predictable and efficient manner. americanpharmaceuticalreview.comeuropa.euich.org Any modification to the Avanafil manufacturing process—be it a change in raw materials, equipment, or operating parameters—must be evaluated for its potential impact on the impurity profile. baertschiconsulting.com

For example, a change in the supplier of a key starting material for Avanafil synthesis would necessitate a thorough risk assessment and comparative analysis to ensure it does not introduce new impurities or increase the level of this compound. baertschiconsulting.comfda.gov The table below illustrates a simplified risk assessment for such a change.

Proposed ChangePotential Risk Related to this compoundRisk Level (Low/Medium/High)Mitigation and Monitoring Strategy
Change of Supplier for Key Starting MaterialIntroduction of new precursors or reagents that could lead to higher formation of Impurity 13.Medium- Full analytical testing of 3 consecutive batches from new supplier.
  • Comparative impurity profiling (HPLC, LC-MS) against current batches.
  • Enhanced monitoring of Impurity 13 levels for the first 10 commercial batches.
  • Modification of a Crystallization SolventAltered solubility and purging capacity, potentially leading to higher carryover of Impurity 13.High- Lab-scale and pilot-scale studies to confirm impurity clearance.
  • Re-validation of the crystallization step.
  • Stress testing of the drug substance to ensure no new degradation pathways are introduced.
  • Regulatory reporting of such changes is governed by risk-based principles. ispe.org Depending on the potential impact on drug substance quality, a change may be classified as major, moderate, or minor, dictating the level of regulatory notification and prior approval required. ispe.org The establishment of a Product Lifecycle Management (PLCM) document, a key concept in ICH Q12, allows manufacturers to prospectively define reporting categories for changes to established conditions. europa.euispe.org

    Furthermore, the analytical procedure used to monitor this compound is also subject to life cycle management. gmp-compliance.orgpremier-research.com As described in ICH Q2(R2) and Q14, the analytical method must remain fit for its intended purpose throughout the product lifecycle. gmp-compliance.orgeuropa.euich.org This involves ongoing performance monitoring and, if necessary, revalidation or updating of the method to accommodate new knowledge or technology. europa.euamsbiopharma.com

    The table below outlines key stages in the lifecycle of an analytical method for impurity monitoring.

    Lifecycle StageObjectiveKey Activities for this compound Method
    Method DevelopmentTo create a robust and suitable analytical procedure.- Define Analytical Target Profile (ATP).
  • Select appropriate technology (e.g., UPLC).
  • Optimize parameters for specificity, linearity, and sensitivity. rsc.org
  • Method ValidationTo demonstrate the procedure is fit for its intended purpose. europa.eu- Perform validation studies as per ICH Q2(R2).
  • Confirm reportable range, accuracy, and precision. europa.eu
  • Method TransferTo transfer the method between laboratories (e.g., R&D to QC).- Conduct comparative testing.
  • Ensure consistent performance and results.
  • Routine Use & MonitoringTo ensure continued performance during routine operations.- Monitor system suitability trends.
  • Track method performance via control charts.
  • Investigate any out-of-trend (OOT) results.
  • Method RetirementTo replace the procedure with an improved method.- Justify the need for a new method.
  • Validate the new procedure and perform a formal transfer.
  • Advanced Research Perspectives and Future Directions for Avanafil Impurity 13

    Development of Novel Analytical Technologies for Trace Impurity Analysis

    The detection and quantification of trace-level impurities are paramount, especially for potentially genotoxic compounds. researchgate.netresearchgate.net Future research for Avanafil (B1665834) Impurity 13 will likely focus on the development and validation of highly sensitive and selective analytical methods. While standard High-Performance Liquid Chromatography (HPLC) is a workhorse in pharmaceutical analysis ijirt.org, the trend is moving towards more advanced techniques.

    Emerging Analytical Frontiers:

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These hyphenated techniques offer unparalleled sensitivity and specificity, making them ideal for detecting and quantifying impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. ijirt.orglabmanager.comzamann-pharma.com The development of robust LC-MS/MS and GC-MS methods for Avanafil Impurity 13 would provide a higher degree of confidence in its control.

    High-Resolution Mass Spectrometry (HRMS): HRMS can provide highly accurate mass measurements, facilitating the identification of unknown impurities and the structural elucidation of degradation products without the need for a reference standard. apacsci.com

    Hydrophilic Interaction Liquid Chromatography (HILIC): For polar impurities that are not well-retained on traditional reversed-phase columns, HILIC presents a powerful alternative. ijirt.orgresearchgate.net Given the chemical nature of this compound, HILIC could be a valuable tool for its separation and analysis.

    Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a green analytical technique that offers fast separations and is compatible with a wide range of detectors, including mass spectrometry. apacsci.com

    A comparative look at these technologies is presented in the table below.

    Analytical TechnologyPrincipleAdvantages for Impurity Analysis
    LC-MS/MS Separation by liquid chromatography followed by mass analysis of fragmented ions.High sensitivity and selectivity for targeted quantification. labmanager.comzamann-pharma.com
    GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Effective for volatile and semi-volatile impurities. ijirt.orgzamann-pharma.com
    HRMS Mass spectrometry with high mass accuracy and resolving power.Confident identification of unknown impurities and structural elucidation. apacsci.com
    HILIC Liquid chromatography using a polar stationary phase for retaining polar analytes.Improved retention and separation of polar impurities. ijirt.orgresearchgate.net
    SFC Chromatography using a supercritical fluid as the mobile phase.Fast, efficient, and environmentally friendly separations. apacsci.com

    Deeper Mechanistic Understanding of Impurity Formation and Degradation

    A thorough understanding of how this compound forms during the synthesis of Avanafil and how it might degrade under various stress conditions is crucial for effective control. Future research should delve into the mechanistic pathways of its formation and degradation.

    Key areas of investigation would include:

    Forced Degradation Studies: Subjecting Avanafil and its intermediates to stress conditions such as acid, base, oxidation, heat, and light can help identify the degradation pathways that may lead to the formation of this compound. mdpi.comnih.govresearchgate.net

    Reaction Pathway Analysis: Detailed investigation of the Avanafil synthesis process to pinpoint the specific reaction steps and conditions that contribute to the formation of this impurity. This could involve the use of in-situ reaction monitoring techniques. researchgate.netpharmtech.com

    Computational Chemistry: Quantum mechanical calculations can be employed to model reaction mechanisms and predict the most likely pathways for impurity formation, providing insights that can guide process optimization. researchgate.net

    Understanding these mechanisms will enable the development of more robust manufacturing processes that minimize the formation of this compound from the outset.

    Predictive Modeling for Impurity Formation Kinetics

    The ability to predict the rate of impurity formation under different manufacturing conditions would be a significant leap forward. Kinetic modeling can provide a quantitative understanding of the factors that influence the formation of this compound.

    Future research in this area would involve:

    Developing Kinetic Models: Creating mathematical models that describe the rate of formation of this compound as a function of variables such as temperature, pH, reactant concentrations, and catalyst levels. aiche.orgresearchgate.netmdpi.comnih.gov

    Design of Experiments (DoE): Utilizing DoE to systematically study the impact of various process parameters on impurity formation and to generate the data needed to build and validate kinetic models. researchgate.netcontractpharma.com

    In Silico Prediction: Employing software tools to predict the formation of degradation products and impurities based on the chemical structure of Avanafil and the reagents used in its synthesis. zamann-pharma.comnih.gov

    These predictive models would be invaluable for process optimization, risk assessment, and establishing effective control strategies. contractpharma.comresearchgate.net

    Impurity Control in Green Chemistry Initiatives

    The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and enhance sustainability. innovareacademics.inmdpi.com Future research on this compound should incorporate green chemistry approaches to its control.

    Green Chemistry Strategies for Impurity Control:

    Green Chemistry PrincipleApplication to this compound Control
    Use of Safer Solvents and Reagents Exploring the use of greener solvents and less hazardous reagents in the Avanafil synthesis to minimize the formation of impurities. rasayanjournal.co.inchromatographyonline.com
    Catalysis Developing highly selective catalysts that can direct the reaction towards the formation of Avanafil, thereby reducing the generation of by-products like Impurity 13. rasayanjournal.co.inresearchgate.net
    Microwave and Ultrasound-Assisted Synthesis Investigating the use of microwave or ultrasonic energy to accelerate reactions and improve selectivity, potentially leading to lower impurity levels. rasayanjournal.co.inresearchgate.netresearchgate.net
    Solventless Reactions Where feasible, developing solvent-free reaction conditions to reduce waste and simplify purification processes. rasayanjournal.co.inresearchgate.net

    By integrating green chemistry principles, the manufacturing process for Avanafil can be made more environmentally friendly while simultaneously improving the impurity profile of the final product.

    Role of Artificial Intelligence and Machine Learning in Impurity Research

    Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize pharmaceutical research and development, including impurity management. apacsci.comprecedenceresearch.com For this compound, AI and ML could be applied in several ways:

    Predictive Impurity Profiling: ML algorithms can be trained on existing data to predict the impurity profile of Avanafil under different manufacturing conditions, including the likely concentration of Impurity 13. researchgate.netacs.org

    Automated Chromatogram Analysis: AI can be used to automate the analysis of complex chromatographic data, improving the accuracy and efficiency of impurity detection and quantification. amazonaws.com

    Predicting Degradation Pathways: ML models can be developed to predict the degradation pathways of molecules like Avanafil, helping to anticipate the formation of impurities such as Impurity 13. researchgate.netresearchgate.net

    Optimizing Synthesis Routes: AI can assist in designing synthetic routes that are optimized to minimize the formation of specific impurities. acs.org

    The integration of AI and ML into the research and control of this compound represents a forward-looking strategy that can enhance the safety and quality of the final drug product. precedenceresearch.com

    Q & A

    How is Avanafil Impurity 13 structurally characterized in pharmaceutical research?

    Basic Question
    Structural characterization of this compound involves a combination of chromatographic and spectroscopic techniques. Ultra-performance liquid chromatography (UPLC) is used for initial separation and quantification, while mass spectrometry (MS) provides molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, resolves proton environments and carbon frameworks, confirming substituents like methoxy or methylthio groups. For example, distinct signals at δ = 3.82 ppm (methoxy) and δ = 2.45 ppm (methylthio) in ¹H NMR are critical for structural assignment . High-resolution mass spectrometry (HRMS) further validates molecular formulas .

    What synthetic pathways lead to the formation of this compound during drug synthesis?

    Advanced Research Question
    Impurity 13 arises from side reactions during avanafil synthesis, particularly during condensation or hydrolysis steps. Evidence suggests it may form via esterification between intermediates (e.g., M6 and avanafil) under specific reaction conditions, such as the use of coupling agents like HBTU or EDCI. Polymerization reactions or incomplete purification of intermediates (e.g., M3 hydrolysis) are also implicated. Mechanistic studies using LC-MS/MS and synthetic replication of proposed pathways are essential to confirm impurity origin .

    What methodologies resolve overlapping spectral signals between this compound and its degradation products?

    Advanced Research Question
    Second-derivative synchronous fluorescence spectroscopy and chemometric tools like D-optimal design can resolve spectral overlaps. For instance, synchronous fluorescence at Δλ = 100 nm distinguishes avanafil from its acid-induced degradation products by shifting emission maxima. Lean Six Sigma (LSS) and response surface methodology (RSM) optimize parameters (e.g., pH, excitation wavelength) to enhance specificity . LC-MS/MS with collision-induced dissociation (CID) further differentiates impurities via unique fragmentation patterns .

    How do researchers address discrepancies in impurity profiles across synthesis batches?

    Data Contradiction Analysis
    Batch inconsistencies are resolved through rigorous process analytical technology (PAT), including:

    • Comparative UPLC-MS profiling to identify variable impurities.
    • Reaction condition optimization (e.g., temperature, reagent stoichiometry) to minimize side reactions.
    • Statistical batch analysis using multivariate tools (e.g., principal component analysis) to correlate impurity levels with synthesis parameters.
      Evidence from batch analysis (C, H, Cl, N content) and stability studies (e.g., solution stability under stress conditions) ensures reproducibility .

    What toxicological assessment strategies are employed for this compound?

    Advanced Research Question
    In-silico toxicity prediction models (e.g., QSAR, DEREK Nexus) evaluate genotoxic risks by assessing structural alerts like aromatic amines or Michael acceptors. In vitro assays (Ames test, micronucleus) validate predictions. Impurity limits are set based on ICH Q3A guidelines, where thresholds ≤ 0.15% require identification and ≤ 0.05% require qualification. Toxicity studies must align with clinical phase requirements, with Phase I emphasizing preliminary genotoxicity screening .

    How do ICH guidelines influence impurity control strategies for this compound?

    Regulatory Compliance
    ICH Q3A (Impurities in New Drug Substances) mandates identification thresholds (0.10% for ≤ 2 g/day dosage) and qualification thresholds (0.15%). Stability studies under ICH Q1A (R2) (e.g., 40°C/75% RH for 6 months) assess impurity growth. Justification of limits requires batch data (≥ 3 commercial-scale batches) and comparative animal toxicity data. Non-compliance with ICH Q3C (residual solvents) or Q3D (elemental impurities) may necessitate method revalidation .

    What advanced analytical techniques detect trace-level this compound in complex matrices?

    Advanced Research Question
    Charged aerosol detection (CAD) coupled with HPLC offers universal detection for non-UV-absorbing impurities. High-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) enables untargeted screening at ppm levels. For example, HRMS identifies sulfate contaminants in potassium phosphate buffers, a common matrix interference. Structural elucidation via tandem MS/MS (e.g., m/z 322 → 289 → 155 fragmentation) confirms trace impurities .

    How is the stability of this compound evaluated under stressed conditions?

    Methodological Focus
    Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) under ICH Q1B guidelines assess impurity stability. LC-MS/MS monitors degradation kinetics, while Arrhenius modeling predicts shelf-life. For example, acid-induced degradation at 0.1 M HCl (70°C, 24 hr) quantifies impurity growth. Stability-indicating methods must demonstrate specificity (resolution ≥ 2.0 from avanafil) and robustness (± 10% variation in mobile phase) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.